molecular formula C20H23NO2 B11429440 7,8-dimethyl-4-(2-propoxyphenyl)-3,4-dihydroquinolin-2(1H)-one

7,8-dimethyl-4-(2-propoxyphenyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11429440
M. Wt: 309.4 g/mol
InChI Key: BALSUASERILEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-DIMETHYL-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound with the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol . This compound belongs to the class of quinolinones, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-DIMETHYL-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-propoxybenzaldehyde with 7,8-dimethyl-1,2,3,4-tetrahydroquinoline in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7,8-DIMETHYL-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the tetrahydroquinoline ring to a quinoline ring.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized quinolinones.

Scientific Research Applications

7,8-DIMETHYL-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-DIMETHYL-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-DIMETHYL-4-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
  • 7,8-DIMETHYL-4-(2-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Uniqueness

Compared to similar compounds, 7,8-DIMETHYL-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE exhibits unique properties due to the presence of the propoxy group. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

7,8-dimethyl-4-(2-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C20H23NO2/c1-4-11-23-18-8-6-5-7-15(18)17-12-19(22)21-20-14(3)13(2)9-10-16(17)20/h5-10,17H,4,11-12H2,1-3H3,(H,21,22)

InChI Key

BALSUASERILEGX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C2CC(=O)NC3=C2C=CC(=C3C)C

Origin of Product

United States

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